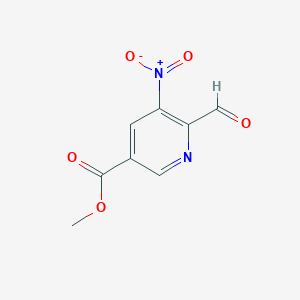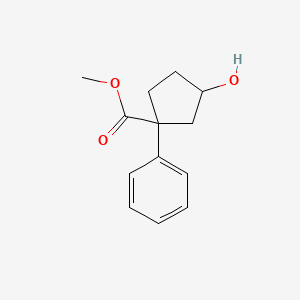
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate is an organic compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with phenylmagnesium bromide, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-1-phenylcyclopentanecarboxylate.
Reduction: Formation of 3-hydroxy-1-phenylcyclopentanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring structure but lacks the phenyl and ester groups.
Methyl 3-hydroxy-1-methylcyclobutanecarboxylate: Similar ester and hydroxyl groups but with a cyclobutane ring instead of cyclopentane.
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Contains a phenyl group and ester functionality but with a pyrazole ring.
Uniqueness
Methyl 3-hydroxy-1-phenylcyclopentanecarboxylate is unique due to its specific combination of a cyclopentane ring, phenyl group, and ester functionality
Propriétés
Numéro CAS |
625099-96-9 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 3-hydroxy-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-16-12(15)13(8-7-11(14)9-13)10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3 |
Clé InChI |
BCNFKWBJCCBCFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(C1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


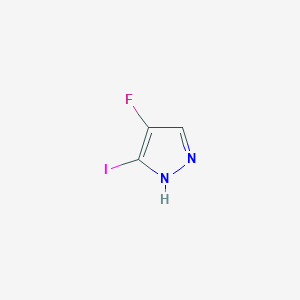


![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
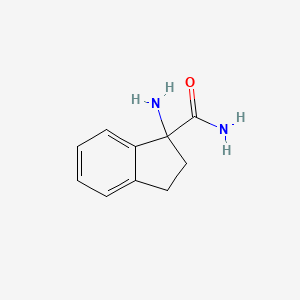
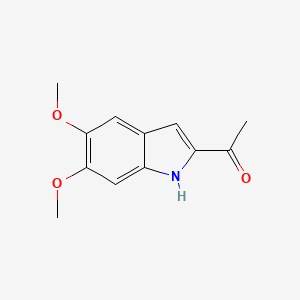
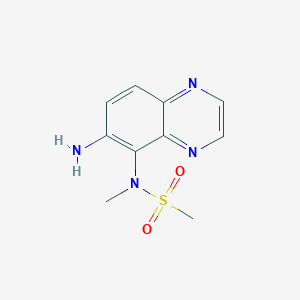
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)


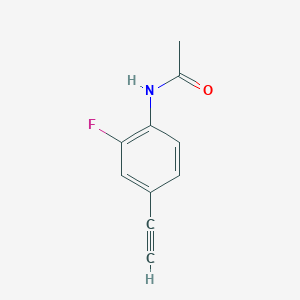
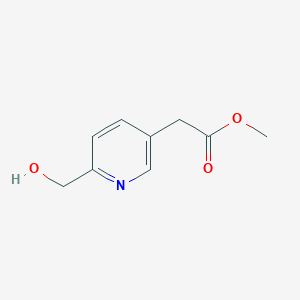
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
